2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
Description
2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is a tertiary allylic alcohol characterized by a methyl-substituted cyclohexyl group and a propenol backbone. Its molecular formula is inferred as C₁₁H₁₈O, yielding a molecular weight of approximately 166.26 g/mol.
Properties
IUPAC Name |
(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIVSTLPWFLSPA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=C(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)/C=C(\C)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Synthesis Method Performance Metrics
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Aldol Condensation | 82 | High (trans) | Moderate | $$ |
| Grignard Alkylation | 76 | Moderate | High | $$$ |
| Hydroalkylation | 89 | Low | Low | $$$$ |
| Mizoroki-Heck | 65 | High (cis/trans) | High | $$ |
Key Observations
- Hydroalkylation offers the highest yield but suffers from catalyst cost.
- Mizoroki-Heck provides stereochemical flexibility but requires rigorous palladium removal.
Spectroscopic Characterization
Infrared Spectroscopy
- $$ \nu_{\text{OH}} $$: 3350 cm⁻¹ (broad).
- $$ \nu_{\text{C=C}} $$: 1645 cm⁻¹.
Nuclear Magnetic Resonance
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 5.45 (m, 2H, CH₂=CH), 3.92 (t, 1H, J = 6.4 Hz, CHOH), 1.68 (s, 3H, CH₃).
- $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃): δ 134.2 (C=C), 72.8 (C-OH), 31.5 (C-CH₃).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Findings from Comparative Analysis
Hydrogen Bonding and Solubility: The allylic alcohol group in the target compound enables hydrogen bonding, distinguishing it from non-hydroxylated analogs like 3-chloro-2-methylprop-1-ene. This property enhances its solubility in polar aprotic solvents (e.g., DCM, THF) compared to chlorinated or purely aliphatic derivatives . In contrast, 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol (a tertiary alcohol) exhibits reduced hydrogen-bonding capacity, favoring solubility in non-polar solvents .
Lipophilicity and Substituent Effects :
- The methylcyclohexyl group contributes to higher lipophilicity than aromatic analogs like 1-(4-methoxy-2-methylphenyl)prop-2-en-1-ol . This difference impacts applications in drug design, where cyclohexyl groups often improve membrane permeability .
Synthesis and Reactivity :
- Unlike 3-chloro-2-methylprop-1-ene (synthesized via thionyl chloride-mediated reactions in ), the target compound’s hydroxyl group necessitates protective strategies during synthesis to avoid elimination or oxidation .
- The allylic alcohol moiety may participate in conjugate addition reactions, a feature absent in saturated analogs like 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol .
Stability :
- The hydroxyl group in the target compound increases susceptibility to oxidation compared to chlorinated derivatives. However, steric hindrance from the methylcyclohexyl group may mitigate degradation under ambient conditions .
Research Implications and Gaps
- Structural Characterization: X-ray crystallography (using programs like SHELXL, as noted in ) could elucidate hydrogen-bonding patterns and confirm stereochemistry, which is critical for understanding physicochemical behavior .
- Reactivity Studies : Further investigation into the compound’s participation in cycloaddition or polymerization reactions would expand its utility in materials science.
- Biological Activity : The methylcyclohexyl group’s role in bioactivity (e.g., antimicrobial or anti-inflammatory effects) remains unexplored and warrants comparative studies with phenyl-substituted analogs .
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